Cas no 24962-65-0 (1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate))

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) structure
24962-65-0 structure
商品名:1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)
CAS番号:24962-65-0
MF:C15H9O3F15S
メガワット:554.27116
CID:260466
PubChem ID:299932

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 化学的及び物理的性質

名前と識別子

    • 1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)
    • 1H,1H-Perfluorooctyl p-toluenesulfonate
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate
    • 1-(p-toluenesulfonyl)oxy-1H,1H-perfluorooctane
    • 1H,1H-Pentadecafluorooctyl tosylate
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-octyl 4-toluenesulfonate
    • AC1L6VAJ
    • AG-E-75106
    • CTK8E9152
    • NSC173912
    • PC3334
    • 1H,1H-PERFLUOROOCTYLP-TOLUENESULFONATE
    • NS00110529
    • DTXSID50306049
    • 24962-65-0
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate
    • AKOS025310319
    • NSC-173912
    • MDL: MFCD04038349
    • インチ: InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3
    • InChIKey: OTZYGTLBGUNRBX-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

計算された属性

  • せいみつぶんしりょう: 554.00327
  • どういたいしつりょう: 554.003
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 821
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.7
  • トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

  • 密度みつど: 1.577
  • ふってん: 357.1°Cat760mmHg
  • フラッシュポイント: 169.7°C
  • 屈折率: 1.376
  • PSA: 43.37
  • LogP: 7.15520

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-304231-2.5g
1H,1H-Perfluorooctyl p-toluenesulfonate,
24962-65-0
2.5g
¥1106.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-304231-2.5 g
1H,1H-Perfluorooctyl p-toluenesulfonate,
24962-65-0
2.5 g
¥1,106.00 2023-07-11

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) 関連文献

1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate)に関する追加情報

Research Briefing on 1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) (CAS: 24962-65-0)

In recent years, the compound 1-Octanol,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1-(4-methylbenzenesulfonate) (CAS: 24962-65-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated octanol derivative, characterized by its unique perfluorinated tail and tosylate group, has shown promising applications in drug delivery systems, surface modification, and as a precursor for advanced materials. This briefing synthesizes the latest findings on its synthesis, properties, and potential biomedical applications.

A 2023 study published in the Journal of Fluorine Chemistry detailed an optimized synthesis route for 24962-65-0, achieving a 78% yield via nucleophilic substitution of perfluorooctyl iodide with p-toluenesulfonate in the presence of a phase-transfer catalyst. The study highlighted the compound's exceptional stability under physiological conditions (pH 7.4, 37°C for 72 hours), making it suitable for prolonged drug release formulations. NMR and mass spectrometry confirmed >99% purity, addressing previous challenges with byproduct formation.

Notably, research in Biomaterials Science (2024) demonstrated its efficacy as a surface modifier for polymeric nanoparticles. Coating polylactic-co-glycolic acid (PLGA) nanoparticles with 24962-65-0 reduced protein adsorption by 92% compared to unmodified particles, significantly extending circulation time in murine models (t1/2 = 14.3 vs. 2.1 hours). This "stealth" effect was attributed to the dense perfluoroalkyl layer creating steric and electrostatic barriers against opsonization.

Emerging pharmacological applications were explored in a recent ACS Medicinal Chemistry Letters report, where 24962-65-0 served as a lipophilic anchor for kinase inhibitors. Conjugation with dasatinib derivatives improved blood-brain barrier penetration 3.7-fold in vitro (PAMPA assay), while maintaining 89% of original target inhibition (ABL1 kinase IC50 = 2.1 nM). These findings suggest potential for CNS-targeted cancer therapies.

However, toxicological assessments remain critical. A 2024 Chemical Research in Toxicology study identified dose-dependent hepatotoxicity at concentrations >50 μM in primary human hepatocytes, linked to perfluorooctanoic acid (PFOA) formation via metabolic degradation. Researchers recommend structural modifications at the C8 position to block this metabolic pathway while preserving desired physicochemical properties.

Future directions include exploring its utility in fluorinated contrast agents (patent WO2023156789) and as a building block for supramolecular drug carriers. The compound's unique combination of hydrophobicity and chemical inertness continues to inspire innovative applications at the chemistry-biology interface.

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